An In-Depth Technical Guide to the Chemical Properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Introduction
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and material science.[1] Its molecular architecture, featuring a partially saturated indazole core, a phenyl substituent at the N1 position, and a carboxylic acid group at the C3 position, provides a unique combination of structural rigidity and functional reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and drug development professionals.
The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules.[2] The tetrahydro- variant, as discussed herein, offers improved pharmacokinetic profiles compared to its fully aromatic counterparts by increasing its three-dimensional character and modulating lipophilicity.[1] The synthesis of such derivatives dates back to the mid-20th century, with early studies focusing on their potential as anti-inflammatory agents.[1] This specific compound emerged in the 1970s and continues to be a valuable building block for the development of novel therapeutic agents.[1]
Core Molecular and Physicochemical Properties
The fundamental properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 32275-63-1 | [1] |
| IUPAC Name | 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | [1] |
| Appearance | Typically an off-white to yellow crystalline powder | [3] |
| Storage | Sealed in a dry environment, often at room temperature or refrigerated (2-8°C) | [4][5] |
Synthesis and Structural Elucidation
A Plausible Synthetic Route: The Paal-Knorr Condensation
A classical and reliable method for synthesizing the tetrahydroindazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a variant of the Paal-Knorr synthesis. For the title compound, this involves the reaction of ethyl 2-oxocyclohexane-1-carboxylate with phenylhydrazine.
Causality of Experimental Design:
-
Ethyl 2-oxocyclohexane-1-carboxylate is selected as the precursor because it provides the necessary six-membered ring that will become the tetrahydro- portion of the indazole. Crucially, it possesses two adjacent carbonyl groups (one ketone and one ester) that can react with the two nitrogen atoms of the hydrazine.
-
Phenylhydrazine serves as the source of the pyrazole ring and introduces the N1-phenyl substituent.
-
An acid catalyst (e.g., acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Refluxing conditions provide the necessary activation energy for both the initial condensation and the subsequent dehydration and cyclization steps.
Caption: General workflow for the synthesis of the target compound.
Structural Elucidation via Spectroscopy
Confirming the structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
| Technique | Expected Observations |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~7.2-7.8 ppm (m, 5H): Multiplets corresponding to the protons on the N1-phenyl ring. ~2.5-2.9 ppm (m, 4H): Multiplets for the allylic protons on the tetrahydro- ring (positions 4 and 7). ~1.7-2.0 ppm (m, 4H): Multiplets for the remaining aliphatic protons on the tetrahydro- ring (positions 5 and 6).[6][7] |
| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon. ~140-150 ppm: Quaternary carbons of the indazole ring and the ipso-carbon of the phenyl ring. ~120-130 ppm: Carbons of the phenyl ring. ~20-30 ppm: Aliphatic carbons of the tetrahydro- ring.[6][8] |
| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1490 cm⁻¹: C=C stretches of the aromatic phenyl ring. ~2850-2950 cm⁻¹: C-H stretches of the aliphatic tetrahydro- ring. |
| Mass Spec. | m/z ~242.27: Molecular ion peak [M]⁺ corresponding to the molecular weight.[9] |
Chemical Reactivity and Derivatization
The reactivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is dominated by its carboxylic acid functional group, making it a versatile precursor for a wide range of derivatives.
Caption: Key derivatization pathways from the carboxylic acid moiety.
Esterification
The conversion of the carboxylic acid to an ester is a fundamental transformation, often used to increase lipophilicity or to act as a protecting group.
Protocol: Fischer Esterification [10][11]
This protocol describes a classic acid-catalyzed esterification.
-
Dissolution: Dissolve 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 3-5 drops of concentrated H₂SO₄) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the ester product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Self-Validation: The success of the reaction is validated by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The final structure is confirmed via NMR, where the carboxylic acid proton signal vanishes and new signals corresponding to the alcohol's alkyl group appear.
Amidation
Amide bond formation is one of the most critical reactions in drug discovery, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.
Protocol: EDC/HOBt Coupling [12][13]
This method uses a carbodiimide (EDC) to activate the carboxylic acid, facilitated by an additive (HOBt) to improve efficiency and suppress side reactions.
-
Activation: Dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with the organic solvent. Wash sequentially with a mild acid (e.g., 1M HCl or 10% citric acid solution) to remove unreacted amine and EDC-urea byproduct, followed by a saturated NaHCO₃ solution to remove HOBt and unreacted acid, and finally with brine.[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.
Self-Validation: This system is self-validating as the water-soluble EDC-urea byproduct and other reagents are removed during the aqueous work-up, simplifying purification.[12] Successful amide formation is confirmed by NMR and mass spectrometry of the purified product.
Biological Activity and Applications
The tetrahydroindazole scaffold is a cornerstone in modern medicinal chemistry, and derivatives of this core have shown a wide range of biological activities.
-
Anti-inflammatory and Analgesic: Early studies on tetrahydroindazole derivatives identified them as potent anti-inflammatory agents, a property that continues to be explored.[1]
-
Enzyme Inhibition: More recently, optimized tetrahydroindazoles have been developed as highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an attractive target for cancer and autoimmune disease therapy.[15][16]
-
CNS and Receptor Ligands: The scaffold has been used to develop potent and selective ligands for sigma receptors, which are implicated in various neurological disorders.[17]
-
Lead Compound in Drug Discovery: Due to its favorable chemical properties and proven bioactivity, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening and lead optimization programs.[1][3]
Safety and Handling
Based on data for the closely related 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, appropriate safety precautions should be taken. The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of considerable utility, grounded in a rich history of medicinal chemistry. Its robust synthesis, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for researchers. The carboxylic acid handle provides a gateway for extensive derivatization, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics. As research into complex diseases continues, scaffolds like this, which blend stability with functional versatility, will remain essential for the development of the next generation of medicines.
References
-
Lead Sciences. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. [Link]
-
PubMed. (2020-04-23). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
-
Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Condition. [Link]
-
PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]
-
ACS Publications. (2020-03-26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
-
PubMed. (2015-04-01). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]
-
Master Organic Chemistry. (2022-11-16). Fischer Esterification. [Link]
- Google Patents.
-
ResearchGate. (2025-08-10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]
-
NIH. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Reddit. (2024-04-28). EDC-HOBt Amide coupling workup help. [Link]
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Preprints.org. (2025-01-30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]
-
University of Calgary. Experiment 10: Fischer Esterification. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. Table 3 1 H NMR spectral data of some of the prepared compounds. [Link]
-
NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
-
RSC Education. Making esters from alcohols and acids. [Link]
Sources
- 1. Buy 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 32275-63-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 5. 6076-13-7|4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR [m.chemicalbook.com]
- 8. preprints.org [preprints.org]
- 9. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. athabascau.ca [athabascau.ca]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. reddit.com [reddit.com]
- 15. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemscene.com [chemscene.com]

